-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
[(thiophen-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thiophène-2-yl)méthyl-1H-pyrazol-5-yl]méthyl})amine est un composé organique complexe comportant un cycle thiophène et un cycle pyrazole reliés par un pont méthylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (thiophène-2-yl)méthyl-1H-pyrazol-5-yl]méthyl})amine implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par les précurseurs du thiophène et du pyrazole, qui sont ensuite soumis à des réactions d'alkylation pour introduire le pont méthylique. Les conditions de réaction incluent souvent l'utilisation de bases fortes telles que l'hydrure de sodium (NaH) ou le tert-butoxyde de potassium (KOtBu) et de solvants tels que le diméthylformamide (DMF) ou le tétrahydrofurane (THF).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de catalyseurs et de techniques de purification avancées telles que la chromatographie et la cristallisation serait employée pour atteindre la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
(Thiophène-2-yl)méthyl-1H-pyrazol-5-yl]méthyl})amine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle pyrazole peut être réduit dans des conditions d'hydrogénation.
Substitution : Les cycles thiophène et pyrazole peuvent tous deux participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) en présence de gaz hydrogène (H₂) sont typiques.
Substitution : Des agents halogénants tels que la N-bromosuccinimide (NBS) ou des nucléophiles tels que l'azoture de sodium (NaN₃) peuvent être utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiophène peut produire du sulfoxyde de thiophène, tandis que la réduction du cycle pyrazole peut produire des dérivés dihydropyrazole.
Applications de recherche scientifique
(Thiophène-2-yl)méthyl-1H-pyrazol-5-yl]méthyl})amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques ou les cellules photovoltaïques.
Mécanisme d'action
Le mécanisme d'action de (thiophène-2-yl)méthyl-1H-pyrazol-5-yl]méthyl})amine dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. Les cibles moléculaires et les voies impliquées peuvent varier, mais incluent souvent des interactions avec des protéines ou des acides nucléiques, entraînant des modifications des processus cellulaires.
Applications De Recherche Scientifique
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mécanisme D'action
The mechanism of action of (thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
(Thiophène-2-yl)méthyl-1H-pyrazol-5-yl]méthyl})amine peut être comparé à d'autres composés similaires tels que :
Dérivés du thiophène : Composés tels que le thiophène-2-carboxaldéhyde ou l'acide thiophène-2-boronique.
Dérivés du pyrazole : Composés tels que le 1-phényl-3-méthyl-1H-pyrazole ou le 3,5-diméthyl-1H-pyrazole.
Propriétés
Formule moléculaire |
C11H12F3N3S |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
N-(thiophen-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H12F3N3S/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10/h1-5,15H,6-8H2 |
Clé InChI |
ASIAPLQVYOLRJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNCC2=CC=NN2CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


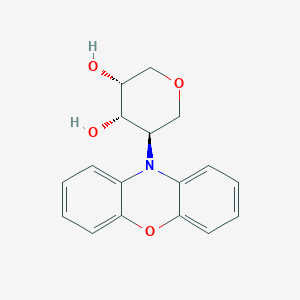
![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
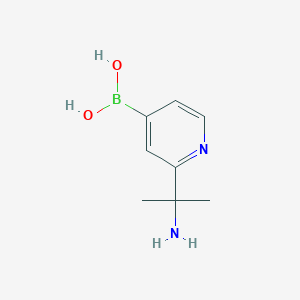
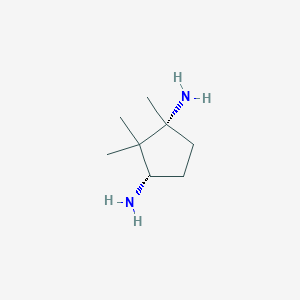
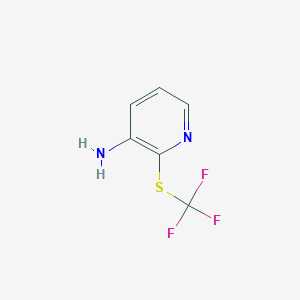
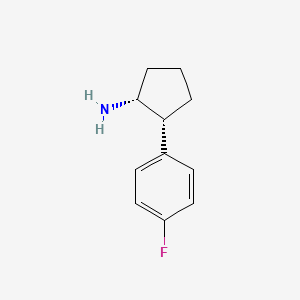
![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
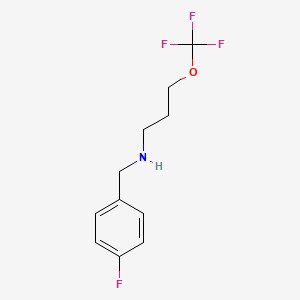
![methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11758081.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
